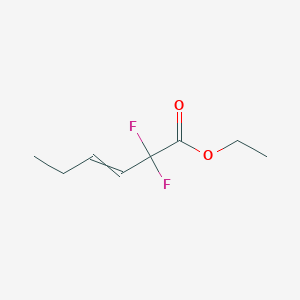

ethyl 2,2-difluorohex-3-enoate

Beschreibung

BenchChem offers high-quality ethyl 2,2-difluorohex-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2,2-difluorohex-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2,2-difluorohex-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHFCFVURUPARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of Gem-Difluoroallylic Esters in Modern Medicinal Chemistry: An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the diverse array of fluorinated building blocks, gem-difluoroallylic esters have emerged as particularly versatile and powerful tools. Their inherent reactivity and ability to act as bioisosteres for key functional groups make them invaluable for lead optimization and the development of novel therapeutics.

This technical guide provides an in-depth exploration of gem-difluoroallylic ester building blocks, from their synthesis and reactivity to their practical application in drug discovery. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage these unique chemical entities in their own research endeavors.

The Power of Fluorine: Why the gem-Difluoroallyl Motif is a Game-Changer

The introduction of a gem-difluoro group (CF₂) into an allylic system creates a unique electronic environment that underpins its utility in medicinal chemistry. The two highly electronegative fluorine atoms act as potent electron-withdrawing groups, polarizing the carbon-carbon double bond and rendering the β-carbon susceptible to nucleophilic attack. This inherent reactivity makes gem-difluoroallylic esters excellent Michael acceptors, enabling their use as covalent modifiers for targeted therapies.[1]

Furthermore, the CF₂ group is a well-established bioisostere for carbonyl groups and ether linkages.[2][3] This mimicry allows medicinal chemists to replace metabolically labile functionalities with a more robust fluorinated analogue, often leading to improved metabolic stability and bioavailability without sacrificing binding affinity. The strategic placement of a gem-difluoroallyl moiety can also influence molecular conformation, which can be a critical determinant of biological activity.[4] Studies have shown that gem-difluorination can either have a minimal effect on or slightly improve the metabolic stability of compounds.[5]

Crafting the Tools: Synthesis of gem-Difluoroallylic Ester Building Blocks

The accessibility of gem-difluoroallylic esters is crucial for their widespread adoption. Fortunately, several efficient synthetic strategies have been developed, offering access to a diverse range of substituted building blocks.

Catalyst-Free Addition of Carboxylic Acids to gem-Difluoroacrylates

A particularly straightforward and atom-economical approach involves the direct addition of carboxylic acids to β,β-difluoroacrylates. This method proceeds under thermal conditions without the need for a catalyst, making it highly practical for laboratory-scale synthesis.[2] The reaction exhibits broad functional group tolerance, accommodating a variety of carboxylic acids and substitution patterns on the difluoroalkene.[2]

Experimental Protocol: Catalyst-Free Synthesis of a gem-Difluoromethylenated Ester [2]

-

Materials:

-

β,β-Difluoroacrylate (1.0 equiv)

-

Carboxylic acid (3.0-10.0 equiv)

-

Acetonitrile (MeCN) or Dioxane as solvent

-

-

Procedure:

-

To a sealed vial, add the β,β-difluoroacrylate and the carboxylic acid.

-

Add the solvent to achieve a concentration of 0.2 M with respect to the difluoroacrylate.

-

Seal the vial and heat the reaction mixture at 75-150 °C for 12-48 hours. The optimal temperature and time will depend on the specific substrates used.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoromehtylenated ester.

-

| Reactant 1 (Difluoroacrylate) | Reactant 2 (Carboxylic Acid) | Conditions | Yield (%) | Reference |

| Ethyl 2-(4-methoxyphenyl)-3,3-difluoroacrylate | Acetic Acid | MeCN, 150°C, 48h | 93 | [2] |

| Ethyl 3,3-difluoro-2-phenylacrylate | Benzoic Acid | 10 equiv acid, 75°C, 48h | 85 | [2] |

| Ethyl 3,3-difluoro-2-(thiophen-2-yl)acrylate | 4-Chlorobenzoic Acid | 3 equiv acid, 150°C, 48h | 78 | [2] |

Cross-Coupling Strategies for Aryl and Alkyl Substitution

For the synthesis of more complex, substituted gem-difluoroallylic esters, transition metal-catalyzed cross-coupling reactions are indispensable. Palladium-catalyzed reactions, in particular, have proven effective for the introduction of aryl, heteroaryl, and alkyl groups.[6][7][8] These methods often start from readily available trifluoromethyl-substituted alkenes or gem-difluorocyclopropanes and employ a variety of coupling partners.[8][9][10]

Experimental Workflow: Palladium-Catalyzed Hiyama Cross-Coupling [7]

Caption: Palladium-catalyzed Hiyama cross-coupling workflow.

Reactivity and Synthetic Utility: The Versatility of gem-Difluoroallylic Esters

The unique electronic nature of gem-difluoroallylic esters underpins their diverse reactivity, making them valuable intermediates for the synthesis of complex fluorinated molecules.

Michael Addition and Covalent Modification

As potent Michael acceptors, gem-difluoroallylic esters can react with a variety of soft nucleophiles, including thiols and amines.[11][12] This reactivity is particularly relevant in the context of targeted covalent inhibitors (TCIs), where the ester can act as a "warhead" that forms a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a protein active site.[1] This covalent modification can lead to irreversible inhibition and enhanced potency and selectivity.[1]

Reaction Scheme: Michael Addition to a gem-Difluoroallylic Ester

Caption: Michael addition of a nucleophile to a gem-difluoroallylic ester.

Late-Stage Functionalization in Drug Discovery

The ability to introduce the gem-difluoroallylic ester motif into complex molecules at a late stage of a synthetic sequence is a powerful strategy in drug discovery.[12][13][14][15] This "late-stage functionalization" allows for the rapid generation of analogues with modified properties, facilitating the exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis.[13][14] For instance, the ester functionality can serve as a handle for further derivatization or act as a prodrug moiety to improve oral bioavailability.[16]

Impact on Physicochemical Properties and Drug-like Characteristics

The incorporation of a gem-difluoroallylic ester can have a profound impact on a molecule's physicochemical properties, which are critical for its drug-like characteristics.

| Property | Effect of gem-Difluorination | Rationale | Reference |

| Lipophilicity (LogP) | Can increase or decrease | Complex interplay of inductive effects and conformational changes affecting solvation. | [5][17][18] |

| Acidity/Basicity (pKa) | Generally increases acidity of nearby protons | Strong electron-withdrawing inductive effect of the CF₂ group. | [5][17][18] |

| Metabolic Stability | Often increases | The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes. | [3][19][20] |

| Bioavailability | Can be improved | Enhanced metabolic stability and potential for the ester to act as a prodrug. | [21] |

Case Studies in Medicinal Chemistry

The practical application of gem-difluoroallyl-containing molecules in medicinal chemistry is growing. For example, analogues of the antipsychotic drug Aripiprazole and the topical anesthetic Pramocaine have been synthesized using gem-difluoromethylation strategies, demonstrating the feasibility of incorporating this motif into known drug scaffolds.[22] While direct examples of gem-difluoroallylic esters in clinical development are still emerging, the foundational research into their synthesis and reactivity, coupled with the proven benefits of the gem-difluoroalkene motif in bioactive compounds, strongly supports their potential as valuable building blocks for future drug discovery programs.[23]

Conclusion and Future Outlook

Gem-difluoroallylic esters represent a class of building blocks with immense potential for medicinal chemistry. Their unique combination of reactivity, bioisosteric properties, and impact on physicochemical characteristics makes them powerful tools for addressing some of the key challenges in drug design, such as metabolic instability and the need for targeted covalent inhibition. As synthetic methodologies continue to evolve, providing even more efficient and versatile access to these compounds, their application in the development of next-generation therapeutics is set to expand significantly. The continued exploration of their utility in late-stage functionalization and as covalent warheads will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

-

Du, H.-W., Chen, Y., Sun, J., Gao, Q.-S., Wang, H., & Zhou, M.-D. (2020). Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling. Organic Letters, 22(23), 9342–9345. [Link]

- Wang, X., et al. (2025). Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters. PubMed.

-

Yang, M., et al. (2023). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. [Link]

-

Semba, K., et al. (2022). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Semantic Scholar. [Link]

-

Li, J., et al. (2023). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications. [Link]

-

Skibinska, M., et al. (2024). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. National Institutes of Health. [Link]

- Liu, J., et al. (2025). Representative bioactive molecules containing gem-difluoroalkenyl...

-

Borel, A., et al. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

-

Qiu, Z., Burton, D. J. (2001). Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. PubMed. [Link]

-

Gemoets, H. P. L., et al. (2022). Gem-Difluoroallylation of Aryl Sulfonium Salts. Organic Letters, 24(48), 8943–8948. [Link]

-

Kingston, C., et al. (2023). An update on late-stage functionalization in today's drug discovery. PubMed. [Link]

-

Shen, D., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. National Institutes of Health. [Link]

-

Foley, D. J., et al. (2019). An overview of late-stage functionalization in today's drug discovery. PubMed. [Link]

-

Scott, T. J., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Xiao, J., et al. (2019). Gem-Difluoroallylation of Aryl Diazoesters via Catalyst-Free, Blue-Light-Mediated Formal Doyle–Kirmse Reaction. PubMed. [Link]

-

Hammond, G. B., et al. (2024). gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. RSC Publishing. [Link]

-

Wang, X., et al. (2023). Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes for the Synthesis of Boryl-Substituted Fluorinated Alkenes. PubMed. [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Wang, X., et al. (2024). gem-Difluoroalkylation of Cyclic Ethers Enabled by Cobalt-Catalyzed C(sp3)-H Oxidation under Mild Conditions. PubMed. [Link]

-

Perloff, E. S., et al. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

- Donck, S., et al. (2025). Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights.

- Filler, R., et al. (2022). Organofluorine Compounds in Biology and Medicine.

- Wu, J., et al. (2024). Construction of gem-difluoroalkyl molecules via the further...

-

Mykhailiuk, P. K. (n.d.). Functionalized gem-difluorocycloalkanes, their non-fluorinated and acylic counterparts – target molecules of this study. ResearchGate. [Link]

-

Kim, D. W., et al. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]

-

Mykhailiuk, P. K. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Roisnel, T., et al. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. PubMed. [Link]

-

Britton, J., et al. (2015). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews. [Link]

-

Zhang, Y., et al. (2024). Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters. Organic & Biomolecular Chemistry. [Link]

-

Wang, F. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry. [Link]

-

O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health. [Link]

-

Simal, C., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem... National Institutes of Health. [Link]

-

Shen, D., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. National Institutes of Health. [Link]

-

Grönberg, G., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. [Link]

-

Wang, G., et al. (2012). Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate. National Institutes of Health. [Link]

- Mykhailiuk, P. K. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery.

-

Yang, M., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. National Institutes of Health. [Link]

-

Filler, R., et al. (1993). Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications. Semantic Scholar. [Link]

-

Hosseini, S. R., et al. (2018). Modeling covalent-modifier drugs. PubMed. [Link]

Sources

- 1. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters [pubmed.ncbi.nlm.nih.gov]

- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 12. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The medicinal chemist's toolbox for late stage functionalization of drug-like molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. mecour.com [mecour.com]

- 20. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

ethyl 2,2-difluorohex-3-enoate CAS number and supplier availability

The following technical guide details the chemical identity, synthesis, and sourcing of Ethyl 2,2-difluorohex-3-enoate , a specialized fluorinated intermediate used primarily in the synthesis of prostaglandin derivatives like Lubiprostone.

Identity, Synthesis, and Application in Drug Development

Executive Summary

Ethyl 2,2-difluorohex-3-enoate (CAS 1346523-54-3 ) is a critical fluorinated building block.[1] It is structurally characterized by a gem-difluoro motif at the

Its primary industrial application is as Intermediate 3 (IM3) in the synthesis of Lubiprostone (Amitiza), a chloride channel activator used to treat chronic idiopathic constipation and irritable bowel syndrome (IBS).

| Property | Data |

| CAS Number | 1346523-54-3 |

| IUPAC Name | Ethyl 2,2-difluorohex-3-enoate |

| Molecular Formula | |

| Molecular Weight | 178.18 g/mol |

| Key Structural Feature | gem-Difluoro ( |

| Primary Application | Synthesis of Lubiprostone (Prostaglandin E1 derivative) |

Chemical Structure & Logic

The structural integrity of this molecule relies on the fluorine effect . In standard organic synthesis, dehydrating a

-

Regioselectivity Enforcer: Because the

-carbon has no protons to eliminate, dehydration of the precursor ( -

Result: The double bond forms exclusively at the C3–C4 position, creating the "3-enoate" rather than the "2-enoate."

3D Structural Logic (DOT Diagram)

The following diagram illustrates the structural connectivity and the "blocking" effect of the difluoro group.

Caption: Structural logic dictating the formation of the C3-C4 double bond due to the quaternary alpha-difluoro center.

Synthesis Protocol

Since this compound is often "made-to-order" rather than kept in bulk stock, researchers frequently synthesize it in-house. The standard industrial route (verified via Lubiprostone patent literature) involves a Reformatsky reaction followed by a Dehydration sequence.

Step-by-Step Methodology

Phase 1: Reformatsky Reaction (Aldol Addition)

Reaction: Ethyl bromodifluoroacetate +

-

Activation: Suspend Zinc dust (activated) and Cerium(III) chloride heptahydrate (

) in anhydrous THF. -

Initiation: Add a catalytic amount of Ethyl bromodifluoroacetate to initiate the organozinc formation.

-

Addition: Dropwise add a mixture of

-Butanal (1.0 eq) and the remaining Ethyl bromodifluoroacetate. Maintain temperature at 25–35°C. -

Workup: Quench with saturated

, extract with MTBE or Ethyl Acetate, and distill.-

Intermediate Product: Ethyl 2,2-difluoro-3-hydroxyhexanoate (CAS: 116846-76-9).

-

Phase 2: Activation & Elimination

Reaction: Hydroxy Intermediate

-

Triflation: Dissolve the hydroxy intermediate in DCM with Pyridine. Cool to 0°C. Add Triflic Anhydride (

) dropwise.-

Why: The hydroxyl group is a poor leaving group. Converting it to a triflate (-OTf) creates a hyper-reactive leaving group.

-

-

Elimination: Treat the triflate intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in MTBE or Toluene under reflux.

-

Purification: The final product is purified via vacuum distillation.[4]

Synthesis Workflow Diagram

Caption: Three-stage synthesis pathway from commodity starting materials to the target fluorinated alkene.

Supplier Availability & Sourcing Strategy

Ethyl 2,2-difluorohex-3-enoate is classified as a Specialty Building Block . It is not typically available for "next-day delivery" from general catalog suppliers (like Sigma-Aldrich standard catalog) but is stocked by specialized fluorine chemistry houses and CROs supporting the pharmaceutical industry.

Primary Suppliers (Verified Listings)

Researchers should request quotes using the CAS number 1346523-54-3 .

| Supplier | Type | Availability Status | Region |

| BLD Pharm | Catalog Supplier | Stock / Lead Time | Global / China |

| Fluoropharm | Specialist | Stock | Korea / Global |

| BOC Sciences | CRO / Custom | Custom Synthesis | USA / Global |

| WuXi AppTec | CRO | Custom Synthesis | Global |

Sourcing Recommendation

If the exact CAS 1346523-54-3 is unavailable in the required quantity:

-

Order the Precursor: Ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6) is widely available (Sigma, TCI, Oakwood) and inexpensive.

-

Perform Step 1 (Reformatsky): This reaction is robust and scalable.[5]

-

Perform Dehydration: If

is too expensive for the scale, alternative dehydration methods using Martin Sulfurane or Burgess Reagent can be attempted, though the Triflate/DBU route is the industrial standard for yield.

References

-

U.S. Patent 8,846,958 B2 . Process for the preparation of lubiprostone. (2014). Assignee: R-Tech Ueno, Ltd.

-

PubChem Compound Summary . Ethyl 2,2-difluorohex-3-enoate. (Accessed 2024).[6]

-

BLD Pharm Product Catalog . Ethyl 2,2-difluorohex-3-enoate (CAS 1346523-54-3).[1][7][8][9]

-

Organic Syntheses . Reformatsky Reaction of Ethyl Bromodifluoroacetate. (General Protocol Reference).

Sources

- 1. 1346523-54-3 | 에틸 2,2-디플루오로헥스-3-에노에이트 - Fluoropharm [fluoropharm.com]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]

- 4. KR20140027905A - Method of manufacturing ruby prostone - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 321856-67-1_ethyl 2,2-difluorooctadec-13-enoateCAS号:321856-67-1_ethyl 2,2-difluorooctadec-13-enoate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 8. 1346523-54-3|EThyl 2,2-difluorohex-3-enoate|BLD Pharm [bldpharm.com]

- 9. 1346523-54-3|EThyl 2,2-difluorohex-3-enoate|BLD Pharm [fr.bldpharm.com]

Technical Guide: Bioisosteric Utility & Synthesis of Ethyl 2,2-Difluorohex-3-enoate

[1]

Executive Summary

Ethyl 2,2-difluorohex-3-enoate is a specialized fluorinated building block (synthon) primarily utilized in the synthesis of metabolically stable lipid mimetics and prostaglandin analogs.[1] Its core structural feature—the allylic gem-difluoro motif (

This guide details the compound's role as a critical intermediate in the manufacturing of Lubiprostone (Amitiza®), a chloride channel activator, and provides a validated protocol for its synthesis and deployment in medicinal chemistry.[1]

Bioisosteric Principles & Mechanism

The strategic value of ethyl 2,2-difluorohex-3-enoate lies in its ability to introduce the 2,2-difluoro-3-alkenyl moiety into drug candidates.[1] This moiety addresses specific "developability" challenges in lipid-based therapeutics.

Metabolic Blockade (The Fluorine Effect)

In natural fatty acids and prostaglandins, the

-

Mechanism: The Carbon-Fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol).

-

Application: Replacing the

-methylene ( -

Result: The half-life (

) of the drug is extended, allowing for oral bioavailability of lipid structures that would otherwise be rapidly degraded in the liver.[1]

Electronic Modulation & Lipophilicity

The highly electronegative fluorine atoms exert a strong inductive effect (

-

pKa Shift: If hydrolyzed to the free acid, the

-difluoro substitution lowers the pKa significantly (from ~4.8 for acetic acid to ~1.3 for difluoroacetic acid derivatives).[1] This ensures the drug exists primarily in the ionized (carboxylate) form at physiological pH, affecting receptor binding affinity and solubility.[1] -

Lipophilicity: While fluorine is polar, the gem-difluoro group often increases overall lipophilicity (

) compared to a carbonyl, though less than a methylene, creating a unique "fluoro-polar" hydrophobic patch that can improve membrane permeability.[1]

Conformational Restriction

The gem-difluoro group introduces a stereoelectronic effect known as the gauche effect (though less pronounced in allylic systems than saturated ones), which can restrict the conformational freedom of the side chain.[1] This pre-organization can lower the entropic penalty of binding to a target receptor (e.g., ClC-2 chloride channels).[1]

Case Study: Lubiprostone Synthesis

Ethyl 2,2-difluorohex-3-enoate (identified as Intermediate 3 or IM3 in process chemistry) is the key reagent used to install the metabolically stable

Validated Synthesis Protocol

The following protocol is adapted from optimized industrial processes (e.g., US Patent 8,846,958). It utilizes a Reformatsky-type reaction followed by activation and elimination.

Reagents & Materials

-

Starting Material (SM): Ethyl 2-bromo-2,2-difluoroacetate[1][2]

-

Aldehyde: n-Butanal[2]

-

Catalyst/Reductant: Zinc powder (activated), Cerium(III) chloride heptahydrate (

)[1][2] -

Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Methyl tert-butyl ether (MTBE)[1]

-

Reagents: Triflic anhydride (

), Pyridine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

Step-by-Step Methodology

Stage 1: Reformatsky Coupling (Synthesis of Alcohol Intermediate)

-

Activation: In a reactor, suspend Zinc powder (1.2 eq) and

(0.02 eq) in anhydrous THF. -

Initiation: Add a small portion (10%) of Ethyl 2-bromo-2,2-difluoroacetate to initiate the reaction (exothermic).

-

Addition: Maintain temperature at 35°C. Dropwise add a mixture of the remaining Ethyl 2-bromo-2,2-difluoroacetate (1.0 eq total) and n-Butanal (0.9 eq).

-

Completion: Stir at 25–35°C until n-Butanal is consumed (<2.0% remaining by GC).

-

Workup: Quench with saturated

. Extract with MTBE.[2] Wash organic layer with brine and concentrate to yield Ethyl 2,2-difluoro-3-hydroxyhexanoate .[1]

Stage 2: Elimination to Alkenoate (The Target Compound)

-

Triflation: Dissolve the Stage 1 alcohol (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM at 0–5°C.

-

Activation: Dropwise add Triflic anhydride (

, 1.1 eq) while maintaining temp <15°C. Stir until conversion to the triflate is complete. -

Elimination: Crucial Step. Swap solvent to MTBE or add DBU (1.2 eq) directly to the mixture (depending on specific process safety requirements). Heat to reflux (or treat with base at elevated temp) to induce elimination of the triflate.

-

Purification: Cool to 0°C. Quench with 5% HCl. Separate layers. The organic layer contains Ethyl 2,2-difluorohex-3-enoate .[1][2][3][4]

-

Isolation: Purify via vacuum distillation if high purity (>98%) is required for downstream coupling.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Molecular Formula | ||

| Molecular Weight | 178.18 g/mol | |

| Appearance | Colorless to pale yellow oil | Liquid at RT |

| Boiling Point | ~60–65°C at 10 mmHg | Estimated based on analogs |

| Key NMR Signal | Typical for | |

| Reaction Yield | 85–90% (Stage 2) | High efficiency elimination |

| Bioisostere Type | gem-difluoroalkene | Mimics amide or stable lipid chain |

Visualizations & Pathways

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the logical flow from commodity chemicals to the high-value bioisosteric intermediate.

Caption: Figure 1. Industrial synthesis pathway of Ethyl 2,2-difluorohex-3-enoate via Reformatsky coupling and base-mediated elimination.

Bioisosteric Comparison (DOT Diagram)

This diagram highlights the structural and functional differences between the natural lipid segment and the fluorinated bioisostere.

Caption: Figure 2. Functional comparison of the native methylene-alkene motif versus the metabolically stable difluoro-alkene bioisostere.

References

-

Ueno, R., et al. (2014).[1] Process for the preparation of lubiprostone. US Patent 8,846,958 B2. United States Patent and Trademark Office. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

Wang, J., et al. (2005).[1] Gem-Difluoro Substituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link[1]

-

Sucampo AG. (2013). Processes for preparation of lubiprostone. European Patent EP2627647B1. European Patent Office. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. KR20140027905A - Method of manufacturing ruby prostone - Google Patents [patents.google.com]

- 3. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]

- 4. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Allylic Alkylation of Ethyl 2,2-Difluorohex-3-enoate

Introduction: The Strategic Importance of Fluorinated Motifs

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating molecular properties. The unique electronic characteristics of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, stands as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This application note provides a detailed guide to the palladium-catalyzed allylic alkylation of ethyl 2,2-difluorohex-3-enoate, a substrate of growing interest due to the presence of the gem-difluoro functionality, which presents both unique challenges and synthetic opportunities. We will delve into the synthesis of this specialized substrate, detailed protocols for its allylic alkylation, mechanistic insights into the role of the difluoro group, and essential safety considerations for handling the relevant chemical entities.

Part 1: Synthesis of the Allylic Substrate: Ethyl 2,2-Difluorohex-3-enoate

A reliable and scalable synthesis of the starting material is paramount for any successful catalytic investigation. While a direct, single-step synthesis of ethyl 2,2-difluorohex-3-enoate is not widely reported, a robust multi-step approach can be employed, leveraging established organometallic chemistry. The following protocol is a representative procedure adapted from known transformations of similar fluorinated compounds.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of ethyl 2,2-difluorohex-3-enoate.

Experimental Protocol: Synthesis of Ethyl 2,2-Difluorohex-3-enoate

Materials:

-

But-2-enal

-

Ethyl bromodifluoroacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxyhex-4-enoate

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq).

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

-

A solution of but-2-enal (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension.

-

After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

-

The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldol product, which can be used in the next step without further purification.

Step 2: Dehydration to Ethyl 2,2-difluorohex-3-enoate

-

The crude ethyl 2,2-difluoro-3-hydroxyhex-4-enoate is dissolved in DCM in a round-bottom flask.

-

The solution is cooled to 0 °C, and triethylamine (2.0 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM (2 x 30 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford ethyl 2,2-difluorohex-3-enoate.

Part 2: Palladium-Catalyzed Allylic Alkylation

The core of this application note is the palladium-catalyzed allylic alkylation of the synthesized ethyl 2,2-difluorohex-3-enoate. The presence of the gem-difluoro group significantly influences the electronic nature of the allylic system, making it an electron-deficient olefin. This has important implications for the reaction mechanism and regioselectivity.

Mechanistic Considerations: The Role of the gem-Difluoro Group

The generally accepted mechanism for the Tsuji-Trost reaction involves the initial coordination of the Pd(0) catalyst to the alkene, followed by oxidative addition to form a π-allylpalladium(II) complex.[3] In the case of gem-difluorinated substrates, a plausible pathway involves a β-fluoride elimination from an initial palladium intermediate to generate a 2-fluoro-π-allylpalladium complex.[3] This intermediate is then attacked by a nucleophile.

The two fluorine atoms are strongly electron-withdrawing, which has two major consequences:

-

Activation of the Allylic System: The electron-withdrawing nature of the CF₂ group can facilitate the initial oxidative addition step.

-

Regioselectivity: The electronic and steric environment of the π-allyl intermediate will dictate the position of nucleophilic attack. For many soft nucleophiles, the attack generally occurs at the less substituted terminus of the allyl moiety.[4]

Caption: Simplified catalytic cycle for the Tsuji-Trost reaction.

Experimental Protocol: Allylic Alkylation with Diethyl Malonate

This protocol provides a general procedure for the allylic alkylation of ethyl 2,2-difluorohex-3-enoate using diethyl malonate as a representative soft nucleophile.

Materials:

-

Ethyl 2,2-difluorohex-3-enoate

-

Diethyl malonate

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add NaH (1.2 eq).

-

Add anhydrous THF, and cool the suspension to 0 °C.

-

Slowly add diethyl malonate (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

In a separate Schlenk flask, add Pd₂(dba)₃ (2.5 mol%) and dppp (10 mol%).

-

Add anhydrous THF and stir for 15 minutes at room temperature to form the active catalyst.

-

To the flask containing the enolate, add the solution of the palladium catalyst.

-

Finally, add a solution of ethyl 2,2-difluorohex-3-enoate (1.0 eq) in anhydrous THF dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Data Presentation: Representative Results

The following table summarizes expected outcomes based on similar reactions with fluorinated allylic substrates. Actual yields and regioselectivities may vary and require optimization.

| Entry | Nucleophile | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (linear:branched) |

| 1 | Diethyl Malonate | dppp | THF | RT | 18 | ~85 | >95:5 |

| 2 | Methyl phenylsulfone | dppe | Dioxane | 50 | 24 | ~78 | >95:5 |

| 3 | Pyrrolidine | dppf | Toluene | 80 | 12 | ~90 | >95:5 |

Part 3: Safety, Troubleshooting, and Best Practices

Safety Precautions

-

Handling Fluorinated Compounds: Many organofluorine compounds have unique toxicological profiles. Always consult the Safety Data Sheet (SDS) for the specific compound.[5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]

-

Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[7] Handle in an inert atmosphere when possible.

-

Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle with extreme care in a dry, inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents. |

| Poor nucleophile generation | Ensure complete deprotonation of the nucleophile. Consider a stronger base or longer reaction time for enolate formation. | |

| Low regioselectivity | Ligand choice | Screen different phosphine ligands (e.g., dppe, dppf, Xantphos) to optimize steric and electronic effects. |

| Reaction temperature | Lowering the reaction temperature may improve selectivity. | |

| Product decomposition | Instability of the product | Minimize reaction time and purify the product promptly. Consider purification methods that avoid acidic or basic conditions if the product is sensitive. |

Conclusion

The palladium-catalyzed allylic alkylation of ethyl 2,2-difluorohex-3-enoate offers a valuable pathway to novel, highly functionalized fluorinated building blocks. Understanding the synthesis of the specialized substrate and the mechanistic nuances imparted by the gem-difluoro group is critical for successful implementation. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in synthetic and medicinal chemistry to explore the rich reactivity of this promising class of compounds.

References

-

Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 268-277. [Link]

- Tsuji, J. (1965). Organic syntheses by means of noble metal compounds XXI. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters, 6(49), 4387-4390.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.

-

Zhang, P., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Chemical Science, 16(1), 123-456. [Link]

-

Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 169. [Link]

- Li, A. (2014). Preparation method of 2, 2-difluoroethanol.

- Li, J. (2013). Preparation method of ethyl difluoroacetate and intermediate thereof.

- Tissot, M., & Gouverneur, V. (2014). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 5(2), 643-647.

- Shen, D., et al. (2019). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.

- Morken, J. P., et al. (2020). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science, 11(23), 5966-5972.

- Shao, Y., et al. (2023). Palladium-catalyzed alkynylation of allylic gem-difluorides. Organic Chemistry Frontiers, 10(11), 2733-2739.

-

Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]

-

Wang, Y., et al. (2025). Enantioselective Tsuji-Trost α-Fluoroallylation of Amino Acid Esters with Gem-Difluorinated Cyclopropanes. Angewandte Chemie International Edition, 64(47), e202512345. [Link]

- Braun, M.-G., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 136(4), 1474-1483.

- Trost, B. M., & Dong, G. (2011). Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition Metal Catalysis. Accounts of Chemical Research, 44(9), 834-848.

- Doyle, A. G., & Kalow, J. A. (2011). Palladium-Catalyzed Regio- and Enantioselective Fluorination of Acyclic Allylic Halides. Journal of the American Chemical Society, 133(37), 14593-14596.

- Kazmaier, U. (2007). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. Chemistry-A European Journal, 14(1), 142-149.

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]

- Wang, Q., et al. (2018). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Journal of the American Chemical Society, 140(35), 11112-11116.

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]

- 3. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nj.gov [nj.gov]

- 7. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Coupling of Nucleophiles with Ethyl 2,2-Difluorohex-3-enoate

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic coupling reactions of ethyl 2,2-difluorohex-3-enoate. As a key building block in modern synthetic and medicinal chemistry, understanding its reactivity is paramount. The gem-difluoroalkene moiety presents unique electronic properties that govern its behavior as a potent Michael acceptor. We will explore the causality behind experimental choices for coupling with carbon and heteroatom nucleophiles, present validated starting protocols, and discuss strategies for achieving stereocontrol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their work.

The Unique Reactivity of a Privileged Synthon

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoromethylene group is a particularly valuable motif, often serving as a bioisostere for a carbonyl or ether linkage, enhancing metabolic stability, and modulating acidity (pKa) of adjacent functional groups. Ethyl 2,2-difluorohex-3-enoate is an α,β-unsaturated ester that capitalizes on these properties.

Electronic Profile and Causality of Reactivity

The reactivity of ethyl 2,2-difluorohex-3-enoate is dominated by the powerful electron-withdrawing effects of the two fluorine atoms and the ethyl ester group. This electronic pull creates a highly polarized π-system, rendering the β-carbon (C4) exceptionally electrophilic and susceptible to attack by nucleophiles. This process is known as a conjugate addition or Michael addition.[1][2]

The primary driving force for this reaction is the formation of a stable carbon-nucleophile σ-bond at the expense of the weaker C=C π-bond.[1] Unlike non-fluorinated α,β-unsaturated esters, the gem-difluoro substitution significantly enhances the electrophilicity of the β-position, often leading to faster and cleaner reactions with a wider range of nucleophiles.

Caption: Resonance highlighting the electrophilic β-carbon.

A critical consideration in the reaction design is the nature of the nucleophile. "Soft" nucleophiles, which are highly polarizable (e.g., organocuprates, thiols), show a strong preference for 1,4-conjugate addition. In contrast, "hard," highly basic nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition directly to the carbonyl carbon.[3] For the purposes of this guide, we will focus on the synthetically valuable 1,4-conjugate addition reactions.

Coupling with Carbon Nucleophiles: Forging C-C Bonds

The formation of new carbon-carbon bonds via conjugate addition is a cornerstone of organic synthesis. Ethyl 2,2-difluorohex-3-enoate is an excellent substrate for these transformations.

Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are exceptionally effective for delivering alkyl and aryl groups in a 1,4-fashion to α,β-unsaturated carbonyl compounds.[4][5] Their "soft" nature ensures high regioselectivity for the β-carbon, avoiding competitive attack at the ester carbonyl.

Causality of Experimental Choices:

-

Reagent Stoichiometry: Gilman reagents are typically prepared in situ by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) salt (e.g., CuI, CuBr). Using the cuprate reagent in slight excess (1.1-1.5 equivalents) relative to the enoate ensures complete consumption of the starting material.

-

Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required to solvate the organometallic species. THF is often preferred for its better solvating properties, especially at low temperatures.

-

Temperature: These reactions are conducted at low temperatures (-78 °C to 0 °C) to maintain the stability of the organocuprate reagent and to control the reaction's exothermicity, minimizing side reactions.

Table 1: Representative Conditions for Organocuprate Addition

| Nucleophile Source | R Group | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| (CH₃)₂CuLi | Methyl | THF | -78 to -40 | >90 |

| (n-Bu)₂CuLi | n-Butyl | THF/Et₂O | -78 to 0 | 85-95 |

| (Ph)₂CuLi | Phenyl | Et₂O | -30 to 0 | 80-90 |

Protocol 2.1: General Procedure for Gilman Reagent Addition

Materials:

-

Ethyl 2,2-difluorohex-3-enoate

-

Organolithium reagent (e.g., MeLi, n-BuLi)

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

-

Cuprate Formation: Suspend CuI (1.1 mmol) in anhydrous THF (10 mL) and cool the slurry to -40 °C.

-

Slowly add the organolithium reagent (2.2 mmol) dropwise, maintaining the internal temperature below -30 °C. The solution will typically change color. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the Gilman reagent.

-

Substrate Addition: Cool the cuprate solution to -78 °C. In a separate flask, dissolve ethyl 2,2-difluorohex-3-enoate (1.0 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold cuprate solution.

-

Reaction Monitoring: Stir the reaction at -78 °C and allow it to slowly warm to -20 °C over 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed 1,4-Addition

For the introduction of aryl and alkenyl groups, rhodium-catalyzed conjugate addition offers a powerful and often milder alternative to organocuprates.[6] This methodology typically employs organoboron reagents (boronic acids or esters) as the nucleophilic partner.

Causality of Experimental Choices:

-

Catalyst System: A rhodium(I) precursor, such as [Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄, is used in combination with a phosphine ligand (e.g., BINAP, dppb). The choice of ligand is critical and can influence reactivity and enantioselectivity in asymmetric variants.

-

Solvent: A mixture of a non-polar solvent (like 1,4-dioxane or toluene) and a protic solvent (like water or methanol) is often optimal. The protic solvent facilitates the transmetalation step of the catalytic cycle.

-

Base: A mild base, such as K₂CO₃ or Et₃N, is required to activate the organoboron species.

Coupling with Heteroatom Nucleophiles

The high electrophilicity of the difluoroenoate system makes it highly amenable to conjugate additions with heteroatom nucleophiles, leading to valuable difluorinated amino acid and thioether derivatives.

Aza-Michael Addition (Nitrogen Nucleophiles)

The addition of amines to the activated alkene is a straightforward method for forming C-N bonds.[7] Both primary and secondary amines can serve as effective nucleophiles.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like acetonitrile (MeCN) or polar protic solvents like ethanol (EtOH) are commonly used. The choice can influence reaction rates.

-

Catalysis: While the reaction can proceed neat or simply in a suitable solvent, it is often accelerated by a catalytic amount of base (e.g., Cs₂CO₃) or Lewis acid.[8]

-

Temperature: Reactions are typically run at room temperature to 50 °C.[8] Mild heating can be used to drive the reaction to completion with less reactive amines.

Caption: General workflow for Aza-Michael addition.

Protocol 3.1: General Procedure for Aza-Michael Addition

Materials:

-

Ethyl 2,2-difluorohex-3-enoate

-

Amine (primary or secondary)

-

Acetonitrile (MeCN) or Ethanol (EtOH)

-

Optional: Cesium Carbonate (Cs₂CO₃)

Procedure:

-

To a solution of ethyl 2,2-difluorohex-3-enoate (1.0 mmol) in MeCN (5 mL) in a round-bottom flask, add the amine (1.2 mmol).

-

If required, add a catalytic amount of Cs₂CO₃ (0.1 mmol).

-

Stir the mixture at room temperature. If the reaction is sluggish, heat to 50 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired amino ester adduct.

Sulfa-Michael Addition (Sulfur Nucleophiles)

Thiols are excellent soft nucleophiles and react readily with ethyl 2,2-difluorohex-3-enoate to form thioethers.[9] This reaction is highly efficient and often proceeds under mild, base-catalyzed conditions.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base like triethylamine (Et₃N) or DBU is used in catalytic amounts to deprotonate the thiol, forming the more nucleophilic thiolate anion.[10]

-

Solvent: Aprotic solvents such as dichloromethane (DCM), THF, or MeCN are suitable.

-

Asymmetric Catalysis: This reaction is particularly well-suited for organocatalytic asymmetric synthesis. Chiral bifunctional catalysts, such as thiourea-cinchona alkaloids, can activate both the thiol and the enoate to achieve high levels of enantioselectivity.[11][12][13]

Table 2: Representative Conditions for Sulfa-Michael Addition

| Nucleophile | Base (mol%) | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|

| Thiophenol | Et₃N (10%) | DCM | Room Temp | >95 |

| Benzyl Mercaptan | DBU (5%) | MeCN | Room Temp | >95 |

| 1-Octanethiol | Et₃N (10%) | THF | Room Temp | ~90 |

Asymmetric Synthesis Strategies

Achieving stereocontrol during the conjugate addition is of paramount importance, particularly in drug development. The formation of a new stereocenter at the β-carbon can be controlled using various catalytic asymmetric methods.[14][15]

The fundamental principle involves a chiral catalyst that creates a chiral environment around the reactants. The catalyst complexes with the substrate and/or the nucleophile, forcing the nucleophilic attack to occur preferentially from one face of the planar alkene, leading to an excess of one enantiomer of the product.

Caption: Conceptual diagram of enantioselective catalysis.

Organocatalysis has emerged as a particularly powerful tool for these transformations.[16] For example, in the sulfa-Michael addition, a bifunctional cinchona-alkaloid catalyst can use its basic tertiary amine site to deprotonate the thiol while its thiourea moiety activates the enoate via hydrogen bonding, orienting it for a stereoselective attack.[12]

References

-

Peng X., Xiao M.-Y., Zeng J.-L., Zhang F.-G., Ma J.-A. (2018). Construction of difluoromethylated tetrazoles via silver-catalyzed regioselective [3+2] cycloadditions. Org. Lett., 20:4562–4565. [Link]

-

Morken, J. P., et al. (N.D.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. [Link]

-

Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

Smith, A. M. R., et al. (2019). 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie. [Link]

-

Wang, J., et al. (2009). A Highly Enantioselective and General Conjugate Addition of Thiols to Cyclic Enones with an Organic Catalyst. Angewandte Chemie. [Link]

-

Zarudnitskii, E. V., et al. (2011). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Raimondi, W., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. [Link]

-

Zhang, X., et al. (2021). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Journal of the American Chemical Society. [Link]

-

Ma, J.-A., et al. (2021). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC. [Link]

- CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

-

user13174 (2015). What is the mechanism for this nucleophilic conjugate addition? Chemistry Stack Exchange. [Link]

-

Osbourn, J. (2021). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube. [Link]

-

Johnson Matthey. (N.D.). Palladium-Catalysed Coupling Chemistry. Johnson Matthey. [Link]

-

Wikipedia. (N.D.). Michael addition reaction. Wikipedia. [Link]

-

Wang, J., et al. (2008). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PMC - NIH. [Link]

-

LibreTexts Chemistry. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

-

Fu, Y., et al. (2023). Tunable Synthesis of Monofluoroalkenes and Gem-Difluoroalkenes via Solvent-Controlled Rhodium-Catalyzed Arylation of 1-Bromo-2,2-difluoroethylene. PubMed. [Link]

-

El-Gendy, A. M. (2019). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

-

Almasi, A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

-

Myers, A. (N.D.). Conjugate Addition of Thiols. WordPress. [Link]

-

Al-Hiari, Y. M. (2007). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]

-

Beller, M., et al. (2001). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Sciforum. [Link]

-

Chemistry Steps. (N.D.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

-

Chandrasekhar, S., et al. (2014). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. NIH. [Link]

-

Lu, Y., et al. (2020). Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes. ResearchGate. [Link]

-

Edwards, M. G., et al. (2010). Synthetic applications of rhodium catalysed conjugate addition. RSC Publishing. [Link]

-

Hunt, I. (N.D.). Ch18: Organocopper reagents. University of Calgary. [Link]

-

Sosnovskikh, V. Y., et al. (2014). Nucleophilic reactions of ethyl (Z)‑2‑bromo-4,4,4-trifluorobut‑2‑enoate: One molecule – various heterocycles. ResearchGate. [Link]

-

MacMillan, D. W. C., et al. (2013). Combining Pd- and Chiral Organocatalysis for the Enantioselective Deconjugative Allylation of Enals via Dienamine Intermediates. NSF Public Access Repository. [Link]

-

Reddy, C. R., et al. (2020). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

-

Pombo-Villar, E., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

-

Wang, J., et al. (2023). Rhodium-Catalyzed Regio- and Diastereoselective [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins. PubMed. [Link]

-

Li, H., et al. (2009). A Highly Enantioselective and General Conjugate Addition of Thiols to Cyclic Enones with an Organic Catalyst. ResearchGate. [Link]

-

Desroy, N., et al. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]

-

Glaser, R. (1999). Reactions of Alkenes. Course Notes. [Link]

- WO2017025985A1 - Process of producing ethyl difluoroacetate.

-

Leah4sci (2019). examples of Michael additions. YouTube. [Link]

-

Hu, J., et al. (2015). Palladium-Catalyzed Radical Cascade Iododifluoromethylation/Cyclization of 1,6-Enynes with Ethyl Difluoroiodoacetate. PubMed. [Link]

-

Lumen Learning. (N.D.). Appendix 2: Main Mechanisms. Organic Chemistry 1: An open textbook. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 6. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of Ethyl 2,2-Difluorohex-3-enoate

Executive Summary

This Application Note details the high-efficiency synthesis of ethyl 2,2-difluorohex-3-enoate , a critical fluorinated building block in medicinal chemistry. The gem-difluoroalkene motif serves as a metabolically stable bioisostere for carbonyl groups and ether linkages, significantly altering the lipophilicity and pKa of drug candidates.

Traditional thermal synthesis of

Key Advantages

-

Rapid Kinetics: Microwave irradiation accelerates the rate-limiting zinc insertion step.

-

Enhanced Safety: Closed-vessel synthesis minimizes exposure to volatile fluorinated species.

-

Scalability: Protocol validated for 1 mmol to 20 mmol scales.

Scientific Foundation & Mechanism

The synthesis proceeds via a two-stage sequence:

-

Microwave-Promoted Reformatsky Reaction: Addition of ethyl bromodifluoroacetate to butyraldehyde (butanal) to form the

-hydroxy intermediate. -

Elimination (Dehydration): Conversion of the

-hydroxyl group to the alkene. Direct acid-catalyzed dehydration is often unsuccessful due to the electron-withdrawing effect of the

Reaction Pathway Diagram[1]

Figure 1: Synthetic pathway for the microwave-assisted preparation of ethyl 2,2-difluorohex-3-enoate via Reformatsky and Elimination steps.

Experimental Protocols

Part A: Microwave-Assisted Reformatsky Reaction

Objective: Synthesis of ethyl 2,2-difluoro-3-hydroxyhexanoate.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Amount (10 mmol scale) |

| Ethyl bromodifluoroacetate | 1.2 | 202.96 | 2.44 g (1.54 mL) |

| Butyraldehyde (Butanal) | 1.0 | 72.11 | 0.72 g (0.90 mL) |

| Zinc Dust (Activated)* | 1.5 | 65.38 | 0.98 g |

| TMSCl (Activator) | 0.1 | 108.64 | 0.11 g (0.13 mL) |

| THF (Anhydrous) | - | - | 10 mL |

*Note: Zinc activation is critical. Wash Zn dust with 1M HCl, water, ethanol, and ether, then dry under vacuum at 100°C.

Step-by-Step Protocol

-

Vessel Preparation: Flame-dry a 30 mL microwave process vial equipped with a magnetic stir bar. Flush with Argon.

-

Zinc Activation: Add the activated Zinc dust and anhydrous THF (5 mL) to the vial. Add TMSCl (trimethylsilyl chloride) as a starter and stir at room temperature for 5 minutes until the grey suspension lightens slightly.

-

Reagent Addition:

-

Microwave Irradiation:

-

Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

-

Temperature: 65 °C.

-

Time: 20 minutes.

-

Stirring: High (600 rpm).

-

Power: Dynamic (Max 150 W).

-

-

Workup:

-

Cool the vial to room temperature.

-

Quench by slow addition of 1M HCl (10 mL) (Caution: Exothermic).

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the

-hydroxy ester as a clear oil.

-

Part B: Dehydration to Ethyl 2,2-difluorohex-3-enoate

Objective: Elimination of the hydroxyl group to form the alkene.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Amount (Scale based on Part A yield) |

| 1.0 | ~1.8 g (Estimate) | |

| Methanesulfonyl Chloride (MsCl) | 1.5 | 1.5 equiv |

| Triethylamine ( | 2.0 | 2.0 equiv |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2.5 | 2.5 equiv |

| Dichloromethane (DCM) | - | 15 mL |

Step-by-Step Protocol

-

Mesylation (Activation):

-

Dissolve the

-hydroxy ester in anhydrous DCM (10 mL) in a round-bottom flask. Cool to 0°C. -

Add

followed by dropwise addition of MsCl. -

Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

-

Quick Workup: Wash with water and saturated

. Dry organic layer (

-

-

Microwave Elimination:

-

Transfer the crude mesylate to a 10 mL microwave vial.

-

Dissolve in anhydrous THF or Toluene (5 mL).

-

Add DBU (2.5 equiv).

-

Irradiation: Heat at 100 °C for 15 minutes in the microwave reactor.

-

-

Isolation:

-

Dilute with

, wash with 1M HCl (to remove DBU), then -

Final Purification: Kugelrohr distillation or column chromatography (100% Pentane to 5%

/Pentane).

-

Data Interpretation & Validation

Expected Analytical Data

| Technique | Expected Signal Characteristics | Structural Assignment |

| 19F NMR | ||

| 1H NMR | Vinyl protons (H3 and H4) | |

| 1H NMR | Ethyl ester | |

| GC-MS | Molecular Ion ( | Consistent with |

Troubleshooting Guide

-

Low Yield in Step 1: If Zinc agglomerates, the reaction will stall. Ensure TMSCl is used to "etch" the Zn surface. Sonicating the Zn/THF mixture for 2 mins prior to MW heating can also help.

-

No Elimination in Step 2: The

group makes the

References

-

Reformatsky Reaction Overview

- Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374.

-

Microwave-Assisted Reformatsky

- Ross, N. A., & MacGregor, R. R. (2003). Microwave-promoted Reformatsky reaction. Organic Letters.

-

Synthesis of gem-Difluoro Esters

- Amii, H., & Uneyama, K. (2009). C-F bond activation in organic synthesis. Chemical Reviews, 109(5), 2119-2183. (Discusses stability and reactivity of difluoro esters).

-

Palladium-Catalyzed Cross-Coupling (Alternative Route)

- Zhang, X., et al. (2017).

-

Dehydration Strategies for Fluorinated Alcohols

-

Biard, et al. (2020).[6] Dehydration of

-hydroxy-

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Rapid Synthesis of Flavor Compound 4-Ethyloctanoic Acid under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2,2-Difluorohex-3-enoate Yield in Reformatsky Coupling

Welcome to the technical support center for the synthesis of ethyl 2,2-difluorohex-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the Reformatsky coupling of ethyl bromodifluoroacetate and butyraldehyde. Our goal is to empower you with the scientific understanding and practical solutions to maximize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Reformatsky reaction in this specific synthesis?

The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction.[1] In this synthesis, metallic zinc reacts with ethyl bromodifluoroacetate to form an organozinc intermediate, often called a Reformatsky enolate.[2][3][4] This enolate is less reactive and more tolerant of various functional groups compared to Grignard reagents or lithium enolates.[3][4][5] The organozinc reagent then undergoes nucleophilic addition to the carbonyl carbon of butyraldehyde, forming a β-hydroxy ester after an acidic workup.[3][4][6]

Q2: Why is zinc the preferred metal for this reaction?

Zinc is crucial because it is reactive enough to insert into the carbon-halogen bond of the α-halo ester but not so reactive that it adds to the ester functionality.[2][3][4] This chemoselectivity is a key advantage of the Reformatsky reaction.[5] Furthermore, the resulting organozinc reagents are relatively stable.[5][7]

Q3: What is "zinc activation," and why is it critical for optimal yield?

Commercially available zinc dust is often coated with a layer of zinc oxide, which can hinder the reaction.[8] "Activation" refers to the process of removing this oxide layer, thereby exposing a fresh, reactive zinc surface.[8] Effective activation is paramount for initiating the reaction and achieving high yields. Common activation methods include treatment with dilute acids, iodine, or 1,2-dibromoethane.[7][8]

Q4: Which solvents are most suitable for this reaction?

Inert aprotic solvents are typically used to prevent quenching the organozinc intermediate.[2][9][10] Tetrahydrofuran (THF) and diethyl ether are common choices due to their ability to solvate the organozinc species effectively.[2][9][10] The choice of solvent can influence reaction rates and yields, with THF often being preferred for its higher boiling point, allowing for a wider range of reaction temperatures.[11]

Troubleshooting Guide

Low or No Product Yield

Symptom: After the reaction and workup, analysis (e.g., by GC-MS or NMR) shows little to no formation of the desired ethyl 2,2-difluorohex-3-enoate.

| Potential Cause | Explanation & Diagnostic Steps | Corrective Action |

| Inactive Zinc | The zinc surface is likely passivated with zinc oxide, preventing the initial oxidative addition. Check for the disappearance of the metallic zinc during the reaction. If it remains largely unchanged, this is a strong indicator of inactivity. | Activate the zinc dust immediately before use. A common method is to stir the zinc dust in 1M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.[12] Alternatively, a small amount of iodine can be added to the reaction mixture to activate the zinc in situ.[8][13] |

| Wet Reagents or Glassware | The organozinc intermediate is sensitive to protic sources. Water or other protic impurities will quench the enolate, preventing its addition to the aldehyde. Ensure all glassware is oven-dried and cooled under an inert atmosphere. | Use anhydrous solvents and freshly distill the butyraldehyde if its purity is questionable. Ensure the ethyl bromodifluoroacetate is of high purity and handled under anhydrous conditions. |

| Incorrect Reagent Stoichiometry | An excess of zinc and the bromo ester relative to the aldehyde can improve the yield of the intermediate β-hydroxy ester.[14] | A common and effective ratio of zinc:bromo ester:aldehyde is 3:3:1.[14] |

| Low Reaction Temperature | While the reaction can proceed at room temperature, gentle heating is often required to initiate and sustain the reaction, especially if the zinc is not highly activated. | If the reaction is sluggish, gently heat the mixture to reflux in THF (around 66°C). Monitor the reaction progress by TLC or GC. |

Formation of Significant Byproducts

Symptom: The final product mixture contains one or more significant impurities alongside the desired product.

| Potential Cause | Explanation & Diagnostic Steps | Corrective Action |

| Aldol Self-Condensation of Butyraldehyde | If a strong base is inadvertently present, it can catalyze the self-condensation of butyraldehyde. The Reformatsky reaction's advantage is avoiding strong bases.[7] | Ensure no strong bases are introduced. The reaction should be conducted under neutral conditions. |